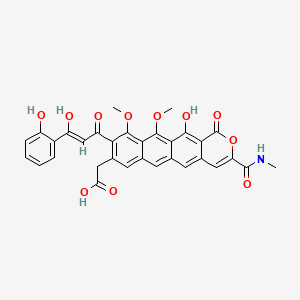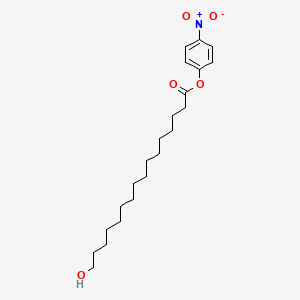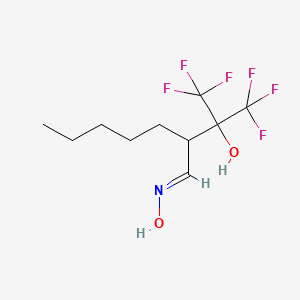![molecular formula C33H66O4S B14345050 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate CAS No. 93933-50-7](/img/structure/B14345050.png)
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is an ester compound with the molecular formula C₃₃H₆₆O₄S. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-(tetradecylsulfanyl)propanoic acid and 2-[2-(dodecyloxy)ethoxy]ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in chemical reactions.
Biology: Potential use in studying lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate depends on its application. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dodecyloxy)ethoxy]ethyl propanoate: Lacks the sulfanyl group, making it less reactive in redox reactions.
3-(Tetradecylsulfanyl)propanoic acid: Does not have the ester linkage, limiting its amphiphilic properties.
Dodecyl ethanoate: A simpler ester with a shorter alkyl chain and no sulfanyl group.
Uniqueness
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is unique due to its combination of long alkyl chains and a sulfanyl group, providing both hydrophobic and redox-active properties. This makes it versatile for applications requiring amphiphilic molecules with reactive functional groups.
Eigenschaften
CAS-Nummer |
93933-50-7 |
|---|---|
Molekularformel |
C33H66O4S |
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
2-(2-dodecoxyethoxy)ethyl 3-tetradecylsulfanylpropanoate |
InChI |
InChI=1S/C33H66O4S/c1-3-5-7-9-11-13-15-16-18-20-22-24-31-38-32-25-33(34)37-30-29-36-28-27-35-26-23-21-19-17-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
NDUDYGYUYSVTHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCSCCC(=O)OCCOCCOCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)



![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)


